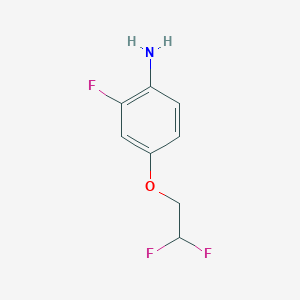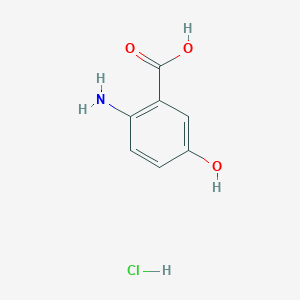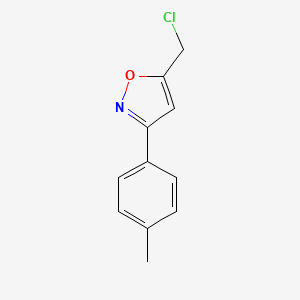
5-(Chloromethyl)-3-(p-tolyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(p-tolyl)isoxazole is an organic compound with the molecular formula C10H9ClNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound features a chloromethyl group and a p-tolyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(p-tolyl)isoxazole typically involves the reaction of p-tolyl isoxazole with chloromethylating agents. One common method is the reaction of p-tolyl isoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the isoxazole ring or the chloromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
科学的研究の応用
5-(Chloromethyl)-3-(p-tolyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It serves as a probe or reagent in chemical biology studies to investigate biological processes and molecular interactions.
Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(p-tolyl)isoxazole depends on its specific application and the target molecule. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The isoxazole ring may also participate in non-covalent interactions such as hydrogen bonding or π-π stacking, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)isoxazole: Lacks the p-tolyl group, which may result in different reactivity and biological activity.
3-(p-Tolyl)isoxazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
5-(Bromomethyl)-3-(p-tolyl)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and selectivity in chemical reactions.
Uniqueness
5-(Chloromethyl)-3-(p-tolyl)isoxazole is unique due to the presence of both the chloromethyl and p-tolyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
5-(chloromethyl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 |
InChIキー |
NTJAVBUNDVUVNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


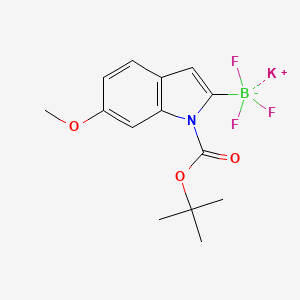
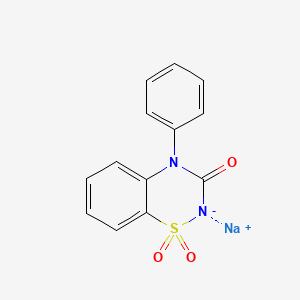
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
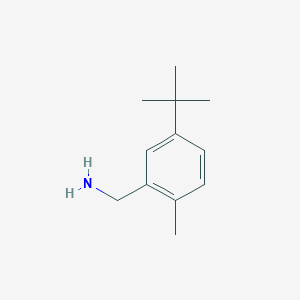
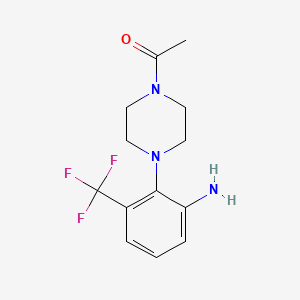
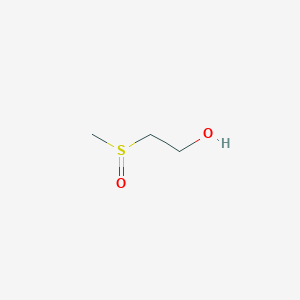
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
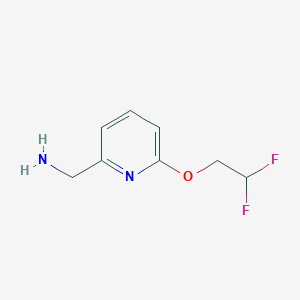

![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)

